(2R)-2-sulfanylpropan-1-ol
Description
Overview of Chiral Sulfur-Containing Compounds in Synthesis
Chiral sulfur compounds are integral to modern synthetic strategies, serving as valuable building blocks, chiral auxiliaries, and catalysts. longdom.orgresearchgate.net Their utility is rooted in the ability of the sulfur atom to exist in various oxidation states and to form stereogenic centers. longdom.orgresearchgate.net These compounds are widely distributed in bioactive natural products and pharmaceuticals, highlighting their importance. snnu.edu.cn The development of catalytic asymmetric methods for constructing C-S bonds has been a major focus, enabling the synthesis of enantioenriched sulfur-containing molecules with high precision. snnu.edu.cn
The synthesis of chiral sulfur compounds can be challenging due to the unique reactivity of sulfur. ucl.ac.uk However, significant progress has been made through various catalytic approaches, including the use of biocatalysts which offer a greener and more sustainable alternative to traditional metal- or organocatalysts. ucl.ac.uk These enzymatic methods have shown excellent enantioselectivity in producing optically pure sulfoxides and other sulfur-containing molecules. ucl.ac.uk
Importance of Stereochemistry in the Design of Functional Molecules
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept that profoundly influences a molecule's properties and interactions. organicchemistrybasics.comorganic-ese.com In the design of functional molecules, particularly pharmaceuticals, controlling stereochemistry is paramount. organic-ese.comnumberanalytics.com The different enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. numberanalytics.comiitk.ac.in
The shape of a molecule, dictated by its stereochemistry, is critical for its interaction with biological targets like enzymes and receptors. organic-ese.com Even subtle changes in the spatial arrangement of atoms can dramatically alter a molecule's biological activity. organic-ese.com Therefore, the ability to synthesize stereochemically pure compounds is a cornerstone of modern drug discovery and development, as well as materials science. numberanalytics.comresearchgate.net
Structural Features and Intrinsic Reactivity Potential of (2R)-2-sulfanylpropan-1-ol
This compound, with the IUPAC name (R)-2-mercaptopropan-1-ol, is a chiral thioalcohol possessing a primary alcohol, a thiol group, and a stereogenic center at the second carbon. sigmaaldrich.com This specific arrangement of functional groups imparts a unique reactivity profile.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C3H8OS |
| Molecular Weight | 92.16 g/mol sigmaaldrich.com |
| IUPAC Name | (R)-2-mercaptopropan-1-ol sigmaaldrich.com |
| InChI Key | QNNVICQPXUUBSN-GSVOUGTGSA-N sigmaaldrich.com |
The presence of both a nucleophilic thiol group and a hydroxyl group allows for a range of chemical transformations. The thiol group is more acidic than the corresponding alcohol and its conjugate base, the thiolate, is an excellent nucleophile. masterorganicchemistry.com This facilitates reactions such as S-alkylation to form thioethers. masterorganicchemistry.com The thiol can also be oxidized to form disulfides. masterorganicchemistry.comlibretexts.org The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The bifunctional nature of this molecule, combined with its chirality, makes it a valuable synthon for creating more complex chiral molecules.
Research Landscape and Future Prospects for Chiral Bifunctional Molecules
The field of chiral bifunctional molecules is a vibrant area of research with significant potential for future advancements. These molecules, which possess two distinct functional groups, are highly sought after as catalysts and ligands in asymmetric synthesis. researchgate.netmdpi.com The synergistic action of the two functional groups can lead to enhanced reactivity and selectivity in chemical transformations. researchgate.net
Future research in this area is expected to focus on the design and synthesis of novel chiral bifunctional molecules with tailored properties for specific applications. chiralpedia.com This includes the development of more efficient and sustainable catalytic systems. ucl.ac.uk The exploration of new reaction methodologies enabled by these unique molecular architectures will continue to push the boundaries of organic synthesis. rsc.org The increasing demand for enantiomerically pure compounds in the pharmaceutical and materials science industries will undoubtedly fuel further innovation in the design and application of chiral bifunctional molecules like this compound. chiralpedia.com
Properties
CAS No. |
33179-05-4 |
|---|---|
Molecular Formula |
C3H8OS |
Molecular Weight |
92.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 2r 2 Sulfanylpropan 1 Ol
Chemoenzymatic and Biocatalytic Approaches for Enantiopure Production
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, are particularly effective for producing chiral alcohols like (2R)-2-sulfanylpropan-1-ol.
Enantiocomplementary Bioreduction Strategies
Enantiocomplementary bioreduction strategies utilize different biocatalysts to produce opposite enantiomers of a target molecule from the same prochiral starting material. This approach is highly valuable as it provides access to both (R)- and (S)-enantiomers with high purity by selecting the appropriate enzyme.
A key strategy for synthesizing chiral thiols involves the bioreduction of prochiral ketones. In a relevant study, the enantiocomplementary bioreduction of various 1-(arylsulfanyl)propan-2-ones was investigated using wild-type yeast strains and recombinant alcohol dehydrogenases (ADHs). nih.gov While not the exact substrate for this compound, these precursors are structurally analogous and the principles of their bioreduction are directly applicable. The study demonstrated that selected yeast strains and recombinant ADHs, acting as whole-cell biocatalysts, could reduce the ketone to the corresponding alcohol with moderate to excellent conversions (60–99%) and high enantiomeric excess (ee > 95%). nih.gov
For instance, alcohol dehydrogenase from Lactobacillus kefir (LkADH) is known for its broad substrate scope and is an efficient biocatalyst for producing (R)-alcohols. mdpi.com The stereochemical outcome of the reduction is determined by the specific enzyme used, allowing for the selective production of the desired (R)-enantiomer. The best results in terms of conversion (>90%) and enantiomeric excess (>99% ee) at a preparative scale yielded the expected chiral alcohols with similar conversion and selectivity to the initial screening reactions. nih.gov
| Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| Yeast Strain 1 | >99 | >99 | (S) |
| Yeast Strain 2 | 95 | >99 | (S) |
| LkADH | 92 | >99 | (R) |
| RaADH | 98 | >99 | (R) |
Enzyme-Catalyzed Stereospecific Transformations
Enzyme-catalyzed stereospecific transformations are highly effective for producing enantiopure compounds. These reactions often involve enzymes such as ketoreductases (KREDs), which belong to the broader class of alcohol dehydrogenases, to catalyze the reduction of a prochiral ketone to a chiral alcohol with high stereoselectivity.
The synthesis of this compound would involve the stereospecific reduction of a suitable prochiral precursor, such as 2-mercaptopropionaldehyde or a protected equivalent. The success of this transformation hinges on the selection of an appropriate enzyme that exhibits high activity and stereoselectivity for the specific substrate. The enzyme's active site provides a chiral environment that dictates the facial selectivity of hydride delivery to the carbonyl group, thus establishing the desired stereocenter.
Asymmetric Chemical Synthesis Routes
In addition to biocatalytic methods, several asymmetric chemical synthesis strategies have been developed to produce enantiomerically pure compounds. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a prochiral carboxylic acid derivative containing the sulfur moiety could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a sulfur-containing analogue. scielo.org.mx The resulting adduct would then undergo a diastereoselective reduction of a carbonyl group or another transformation to set the stereocenter at the C2 position. The stereochemical outcome is controlled by the steric and electronic properties of the chiral auxiliary, which directs the approach of the reagent from a specific face of the molecule. scielo.org.mx Finally, cleavage of the auxiliary would afford the target this compound. Sulfur-based chiral auxiliaries have been shown to be particularly effective in various asymmetric reactions, including aldol reactions. scielo.org.mx
Asymmetric Reduction Reactions of Prochiral Precursors
The asymmetric reduction of a prochiral ketone is a direct and efficient method for the synthesis of chiral alcohols. This transformation can be achieved using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in the presence of a reducing agent.
The synthesis of this compound via this route would start with a prochiral ketone, such as 1-hydroxy-2-mercaptopropan-2-one or a protected derivative. This precursor would then be subjected to asymmetric reduction. A well-established method for this is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane reducing agent. The catalyst forms a complex with the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl group with high enantioselectivity.
Chiral Ligand-Enabled Synthetic Pathways
Transition metal-catalyzed reactions, enabled by chiral ligands, are a cornerstone of asymmetric synthesis. In this approach, a small amount of a chiral ligand coordinates to a metal center, creating a chiral catalyst that can mediate a variety of enantioselective transformations.
For the synthesis of this compound, a key step could be the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral ketone precursor. This would involve a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. A wide variety of chiral ligands have been developed for this purpose, including those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines. The chiral ligand creates a specific three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reduction. The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity. The development of novel chiral ligands, such as biimidazoline (BiIM) dinitrogen ligands, continues to expand the scope and efficiency of these asymmetric transformations. nih.gov
Derivatization Strategies from Alternative Chiral Precursors
The synthesis of this compound can be efficiently achieved by leveraging readily available chiral starting materials. These precursors, possessing the desired stereochemistry at a key position, can be chemically transformed into the target thiol through strategic reaction sequences. This section details two such approaches: the stereoselective reduction of acetylsulfanyl intermediates and the conversion from other chiral propane derivatives.
Stereoselective Reduction of Acetylsulfanyl Intermediates
A robust method for the introduction of a thiol group is through the use of a thioacetate moiety, which acts as a stable and easily handled sulfur surrogate. The intermediate, an S-thioester, can then be converted to the free thiol. In the context of synthesizing this compound, this strategy involves the reduction of an acetylsulfanyl intermediate that already contains the required carbon skeleton and stereochemistry.
A key advantage of this approach is the ability to perform a chemoselective reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can selectively reduce the thioester functionality to the corresponding thiol without affecting other functional groups, such as a primary alcohol, that may be present in the molecule.
The general transformation can be represented as follows:
Reaction Scheme 1: Reduction of an Acetylsulfanyl Intermediate O SH || | R-S-C-CH₃ + [H] -> R-H + HO-C-CH₃
Elucidation of Reaction Mechanisms and Distinct Reactivity Patterns of 2r 2 Sulfanylpropan 1 Ol
Thiol Group Reactivity and Mechanistic Pathways
The sulfanyl (B85325) group (-SH) is the sulfur analog of a hydroxyl group and is characterized by its nucleophilicity and susceptibility to oxidation. wikipedia.org The sulfur atom in the thiol is larger and its electrons are more polarizable than the oxygen in an alcohol, making the thiol group a stronger nucleophile and more readily oxidized. researchgate.net
Oxidative Transformations and Pathways to Disulfides and Higher Oxidation States
The thiol group of (2R)-2-sulfanylpropan-1-ol is readily oxidized. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), facilitate the coupling of two thiol molecules to form a disulfide. pearson.comyoutube.com This reaction proceeds through a thiol-disulfide exchange mechanism. wikipedia.org
2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻
This dimerization results in the formation of bis(1-hydroxypropan-2-yl) disulfide. This disulfide linkage is crucial in various biochemical contexts, such as stabilizing the tertiary structure of proteins through cysteine residues. youtube.comwikipedia.org
Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can oxidize the sulfur atom to higher oxidation states, yielding sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). wikipedia.org
| Oxidizing Agent | Product | Oxidation State of Sulfur |
|---|---|---|
| Iodine (I₂), Hydrogen Peroxide (H₂O₂) | bis(1-hydroxypropan-2-yl) disulfide | -1 |
| Potassium Permanganate (KMnO₄) | (2R)-1-hydroxypropane-2-sulfonic acid | +5 |
| Nitric Acid (HNO₃) | (2R)-1-hydroxypropane-2-sulfonic acid | +5 |
Nucleophilic Addition and Substitution Reactions Involving the Sulfanyl Moiety
The sulfanyl group, particularly after deprotonation to the thiolate anion, is a potent nucleophile. wikipedia.org This enables it to participate in a variety of nucleophilic addition and substitution reactions.
One prominent example of nucleophilic addition is the thiol-ene reaction , where the thiol adds across a carbon-carbon double bond (an alkene). wikipedia.orgalfa-chemistry.com This reaction can be initiated by radicals or catalyzed by a base. wikipedia.org In the base-catalyzed mechanism, the thiolate anion attacks one of the carbons of the alkene, forming a carbanion intermediate. alfa-chemistry.com This intermediate is then protonated by a proton source (such as another thiol molecule) to yield the final thioether product. illinois.edu This reaction is a form of click chemistry, known for its high yield, stereoselectivity, and rapid rate. wikipedia.org The addition typically follows an anti-Markovnikov pattern, where the sulfur atom attaches to the less substituted carbon of the double bond. illinois.edu
In nucleophilic substitution reactions, the thiolate of this compound can displace a leaving group from an alkyl halide in a classic Sₙ2 reaction to form a thioether. youtube.com The strong nucleophilicity of the thiolate ensures an efficient reaction, particularly with primary and secondary alkyl halides. youtube.com
| Reaction Type | Electrophile | Product Class | Mechanism |
|---|---|---|---|
| Nucleophilic Addition (Thiol-ene) | Alkene (e.g., propene) | Thioether | Radical or Michael Addition wikipedia.orgalfa-chemistry.com |
| Nucleophilic Substitution (Sₙ2) | Alkyl Halide (e.g., methyl iodide) | Thioether | Sₙ2 youtube.com |
Hydroxyl Group Reactivity and Associated Mechanisms
The primary hydroxyl group of this compound exhibits reactivity typical of alcohols, including esterification, etherification, and conversion to halogenated derivatives. msu.edu The oxygen atom is highly electronegative, making the attached carbon electrophilic and the hydrogen acidic. msu.edu
Esterification and Etherification Reactions
Esterification is a condensation reaction between an alcohol and a carboxylic acid, typically catalyzed by a strong acid like sulfuric acid, to produce an ester and water. youtube.comyoutube.comuakron.edu The mechanism, known as Fischer esterification, involves several steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack. youtube.com The alcohol's oxygen atom then attacks this electrophilic carbon, forming a tetrahedral intermediate. youtube.com Following proton transfer, a water molecule is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. youtube.com
Etherification can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (like sodium hydride) to form a nucleophilic alkoxide ion. This alkoxide then reacts with a primary alkyl halide via an Sₙ2 mechanism, displacing the halide and forming an ether. msu.edu
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ (catalyst) | (2R)-2-sulfanylpropyl acetate | Acid-catalyzed, reversible condensation youtube.comyoutube.com |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | (2R)-1-methoxy-2-sulfanylpropane | Sₙ2 reaction involving an alkoxide intermediate msu.edu |
Conversion to Halogenated Derivatives via Stereospecific Mechanisms
The hydroxyl group is a poor leaving group, but it can be converted into one to allow for substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions are stereospecific, proceeding through an Sₙ2 mechanism.
When this compound reacts with SOCl₂, the hydroxyl oxygen attacks the sulfur atom of SOCl₂, eventually forming a chlorosulfite intermediate. The chloride ion then attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry at that center. A similar Sₙ2 pathway occurs with PBr₃. Because the reaction occurs at the primary C1 carbon, which is not a stereocenter, the configuration at the C2 stereocenter remains (2R). The product is therefore (2R)-1-chloro-2-sulfanylpropane or (2R)-1-bromo-2-sulfanylpropane.
Cooperative and Bifunctional Reactivity of the Thiol and Hydroxyl Groups
The presence of both a thiol and a hydroxyl group within the same molecule allows for unique cooperative and bifunctional reactivity. The proximity of these two groups can facilitate intramolecular reactions. For example, under appropriate conditions, the molecule could undergo intramolecular cyclization. Deprotonation of the more acidic thiol group could be followed by an intramolecular Sₙ2 attack on the C1 carbon if the hydroxyl group is first converted into a good leaving group (e.g., a tosylate), leading to the formation of a cyclic thioether, (R)-3-methyl-1,4-oxathiane.
Furthermore, this compound can act as a bidentate ligand in coordination chemistry. Both the soft sulfur donor and the hard oxygen donor can coordinate to a single metal center, forming a stable five-membered chelate ring. This bifunctional coordination is valuable in the synthesis of metal complexes and catalysts.
Synergistic Effects in Intermolecular and Intramolecular Transformations
The hydroxyl and sulfanyl groups in this compound can act in concert to facilitate chemical transformations, a phenomenon known as synergistic catalysis. In such scenarios, one functional group can activate a substrate while the other participates directly in bond formation, often leading to enhanced reactivity and stereoselectivity. This bifunctional nature is particularly valuable in asymmetric synthesis.
Intermolecular Transformations:
In intermolecular reactions, this compound can act as a bifunctional organocatalyst. The hydroxyl group can form a hydrogen bond with an electrophilic substrate, such as an α,β-unsaturated carbonyl compound, thereby increasing its electrophilicity. Simultaneously, the thiol group, upon deprotonation to the more nucleophilic thiolate, can attack the activated substrate. This dual activation strategy can lead to highly efficient and enantioselective carbon-sulfur bond formation.
A plausible mechanism for the conjugate addition of the thiol moiety of this compound to an enone, facilitated by the synergistic action of the hydroxyl group, involves the formation of a ternary complex between the catalyst, the enone, and a base. The hydroxyl group of the catalyst activates the enone via hydrogen bonding, while the base deprotonates the thiol. The resulting thiolate then adds to the β-carbon of the enone in a stereocontrolled manner.
While specific data for this compound is not extensively documented, the principle of synergistic catalysis by bifunctional molecules is well-established. For instance, in the asymmetric Michael addition of thiols to chalcones catalyzed by chiral amino thiols, the amine moiety and the thiol group work in synergy to afford products with high enantiomeric excess.
Table 1: Illustrative Data on Synergistic Catalysis in Asymmetric Michael Addition *
| Entry | Electrophile | Nucleophile | Catalyst | Yield (%) | ee (%) |
| 1 | Chalcone | Thiophenol | Chiral Amino Thiol | 95 | 92 |
| 2 | Cyclohexenone | 4-methoxythiophenol | Chiral Amino Thiol | 98 | 95 |
| 3 | N-Phenylmaleimide | Benzyl mercaptan | Chiral Amino Thiol | 92 | 88 |
*Data presented is representative of reactions catalyzed by chiral bifunctional catalysts and is for illustrative purposes.
Intramolecular Transformations:
The proximity of the hydroxyl and sulfanyl groups in this compound also allows for unique intramolecular transformations. For example, under specific conditions, the compound could undergo intramolecular cyclization to form a five-membered heterocyclic ring, a tetrahydrothiophen-3-ol. This type of reaction could be triggered by the activation of the hydroxyl group and subsequent nucleophilic attack by the sulfur atom.
Furthermore, the synergistic interplay between the two functional groups can influence the regioselectivity and stereoselectivity of such cyclizations. The formation of intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation that favors the desired reaction pathway.
Mechanistic Studies of Cascade and Multicomponent Reactions
The bifunctional nature of this compound makes it an ideal candidate for participation in cascade (or domino) and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving resources.
Cascade Reactions:
A hypothetical cascade reaction involving this compound could be initiated by the nucleophilic addition of its thiol group to an appropriate electrophile, such as an α,β-unsaturated aldehyde. This initial Michael addition would form an enolate intermediate, which could then be trapped intramolecularly by the hydroxyl group, leading to the formation of a cyclic hemiacetal. Subsequent transformations of this intermediate could lead to a variety of complex heterocyclic products. The stereochemistry of the final product would be directed by the chiral center of the starting material.
The mechanism of such a cascade would involve a sequence of bond-forming events occurring without the isolation of intermediates. The efficiency of the cascade would depend on the relative rates of the individual steps and the stability of the intermediates.
Multicomponent Reactions:
In a multicomponent reaction, this compound could react with two or more other components in a one-pot synthesis. For example, in a variation of the Mannich reaction, this compound could react with an aldehyde and an amine. In this scenario, the thiol could add to the in situ-formed imine, and the hydroxyl group could participate in a subsequent cyclization or other transformations.
Another possibility is the participation of this compound in isocyanide-based MCRs, such as the Ugi or Passerini reactions. The nucleophilic thiol and the hydroxyl group could potentially react with different components of the MCR, leading to the formation of highly functionalized and structurally diverse products.
Table 2: Plausible Multicomponent Reaction Involving this compound *
| Reaction Type | Component 1 | Component 2 | Component 3 | Plausible Product |
| Thiol-Ene-Carbonyl | This compound | Acrylonitrile | Benzaldehyde | Functionalized Tetrahydrothiophene |
| Ugi-type | This compound | Isocyanide | Aldehyde | α-Acylamino Thioether |
| Passerini-type | This compound | Isocyanide | Carboxylic Acid | α-Acyloxy Thioether |
*This table presents hypothetical examples of multicomponent reactions and their plausible products.
Applications of 2r 2 Sulfanylpropan 1 Ol in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Construction
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, embedding their stereochemistry into the final product. nih.gov While this is a fundamental strategy in organic synthesis, specific examples detailing the use of (2R)-2-sulfanylpropan-1-ol in this capacity were not found.
Precursor Role in Stereoselective Total Synthesis
Stereoselective total synthesis often relies on the use of components from the "chiral pool" to achieve the desired stereochemistry in the target molecule. rsc.orgmdpi.com A search for total syntheses where this compound acts as a key precursor did not yield specific examples or research findings.
Incorporation into Diverse Chiral Molecular Architectures
The incorporation of chiral fragments is a critical method for constructing complex molecular architectures. nih.gov However, literature detailing the specific integration of the this compound scaffold into larger, diverse chiral molecules is not available in the searched results.
Role as a Chiral Auxiliary for Diastereoselective Induction
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. williams.edusigmaaldrich.com Sulfur-based chiral auxiliaries are a known class of compounds used in asymmetric synthesis. scielo.org.mx Despite this, no specific studies or data were found that describe the application of this compound as a chiral auxiliary to induce diastereoselectivity in reactions such as aldol, Michael, or Diels-Alder reactions. researchgate.net
Design and Implementation in Asymmetric Catalysis
Asymmetric catalysis utilizes chiral catalysts to produce an enantiomerically enriched product from a prochiral substrate. The performance of these catalysts is highly dependent on the structure of the chiral ligand. nih.gov
Chiral Ligand Design and Synthetic Methodologies
The design of effective chiral ligands is a central focus in the field of asymmetric catalysis. utexas.edursc.org Ligands are often modular and synthesized from readily available chiral precursors. While many chiral ligands incorporate sulfur as a coordinating atom, specific methodologies for the synthesis of chiral ligands derived from this compound are not described in the available literature.
Application in Transition Metal-Catalyzed Asymmetric Reactions
Transition metal complexes with chiral ligands are powerful tools for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and conjugate additions. rsc.orgnih.govmdpi.com The electronic and steric properties of the ligand are crucial for achieving high enantioselectivity. A search for applications of ligands derived from this compound in transition metal-catalyzed reactions did not provide any specific examples, reaction data, or research findings. For instance, there is no information on their use in well-established catalytic systems like those involving copper or palladium. nih.govnih.gov
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific research data on the applications of This compound in the advanced organic synthesis contexts you have outlined.
The available literature focuses on other classes of chiral ligands and catalysts for these transformations, and "this compound" is not featured in the detailed examples or mechanistic studies found. Therefore, the creation of the requested article would not meet the standards of scientific accuracy and would require speculation beyond the available evidence.
Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation
Chiral Chromatographic Techniques for Enantiomeric Purity and Separation
Chiral chromatography is indispensable for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. azom.com The separation is achieved by creating a chiral environment, most commonly by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.
Chiral Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile chiral compounds like (2R)-2-sulfanylpropan-1-ol. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Research Findings: The most effective and widely used CSPs for chiral GC separations are derivatized cyclodextrins. gcms.czchromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups with various substituents, their enantioselective properties can be finely tuned. For the separation of chiral alcohols and thiols, cyclodextrins derivatized with alkyl or acetyl groups are often employed. gcms.cz
The principle of separation involves the formation of transient diastereomeric complexes between the enantiomers of 2-sulfanylpropan-1-ol and the cyclodextrin-based CSP. azom.com The stability of these complexes differs for the (R) and (S) enantiomers, resulting in one being retained longer on the column than the other. To enhance volatility and improve peak shape, 2-sulfanylpropan-1-ol may be derivatized prior to analysis, for instance, by reaction with trifluoroacetic anhydride. researchgate.net The choice of carrier gas is also crucial, with hydrogen often preferred over helium or nitrogen due to its higher optimal linear velocity, which leads to better separation efficiency. hplc.sk
Table 1: Typical Chiral GC Parameters for Analysis of Chiral Thiols
| Parameter | Description | Typical Value/Condition | Rationale |
| Column Type | Capillary column coated with a chiral stationary phase. | e.g., Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) nih.gov | Cyclodextrin derivatives are highly effective for resolving a wide range of enantiomers, including alcohols and thiols. chromatographyonline.com |
| Carrier Gas | Inert gas to move the analyte through the column. | Hydrogen | Provides high linear velocity, leading to efficient separation and shorter analysis times. hplc.sk |
| Temperature Program | Controlled heating of the column oven. | Initial temp. 40-60°C, ramped at 2-5°C/min to a final temp. of ~200°C. | An optimized temperature gradient ensures good separation (resolution) of the enantiomers while maintaining reasonable peak shapes. nih.gov |
| Detector | Device to detect the analyte as it elutes. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal and robust detector for organic compounds. MS provides structural information for unambiguous identification. azom.com |
| Derivatization | Optional chemical modification of the analyte. | Reaction with trifluoroacetic anhydride. | Increases volatility and can improve chromatographic behavior and separation efficiency. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile for GC analysis. nih.gov The separation is performed on a column packed with a chiral stationary phase (CSP).
Research Findings: For the chiral resolution of compounds like 2-sulfanylpropan-1-ol, which contains both hydroxyl and thiol functional groups, polysaccharide-based CSPs are particularly effective. nih.gov These phases, typically derivatives of cellulose or amylose coated on a silica support, offer excellent enantiorecognition capabilities for a wide variety of racemates. nih.govphenomenex.com The mechanism of separation on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. sigmaaldrich.com
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, also serve as highly effective CSPs. sigmaaldrich.commdpi.com Their complex three-dimensional structures provide multiple sites for chiral recognition via hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), is critical for achieving optimal separation. researchgate.net By adjusting the composition of the mobile phase, the retention and selectivity of the enantiomers can be precisely controlled.
Table 2: Common Chiral Stationary Phases for HPLC Resolution
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Suitable for this compound? |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance, inclusion. nih.govsigmaaldrich.com | Yes, highly effective for a broad range of chiral compounds, including alcohols. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion complexing, hydrogen bonding, ionic interactions. sigmaaldrich.com | Yes, particularly useful for polar and ionizable analytes. |
| Cyclodextrin-Based | Derivatized β-cyclodextrin | Inclusion complexing within the chiral cavity. merckmillipore.comsigmaaldrich.com | Yes, effective for molecules that can fit into the cyclodextrin cavity. |
Advanced Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis
While chromatography separates enantiomers, spectroscopic methods are required to determine the absolute configuration and analyze the three-dimensional structure and conformation of the molecule.
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. springernature.com It is a powerful, non-destructive method for assigning the absolute configuration of enantiomers.
Research Findings: Enantiomers produce CD spectra that are exact mirror images of each other. chiralabsxl.com Therefore, the experimentally measured CD spectrum of a sample of 2-sulfanylpropan-1-ol can be compared to a reference spectrum or to a spectrum predicted by quantum chemical calculations. nih.gov A positive Cotton effect at a specific wavelength for the (R)-enantiomer will correspond to a negative Cotton effect at the same wavelength for the (S)-enantiomer. By establishing the spectrum for one known enantiomer, the absolute configuration of any other sample can be definitively assigned. mtoz-biolabs.com The technique provides a unique spectroscopic fingerprint for a given enantiomer, making it invaluable for confirming the stereochemical identity of this compound. chiralabsxl.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. iaea.org While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for the determination of absolute configuration.
Research Findings: To assign the absolute configuration of this compound, it can be derivatized by reacting its hydroxyl group with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). This reaction creates a mixture of diastereomeric esters. researchgate.net Diastereomers have different physical properties and, crucially, distinct NMR spectra. purechemistry.org
By analyzing the ¹H NMR spectra of the resulting diastereomers, the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol. researchgate.net Furthermore, multi-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space information, which is essential for a detailed conformational analysis of the molecule in solution. auremn.org.brnih.gov
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute configuration. springernature.com
Research Findings: Since this compound is a liquid at ambient temperature, it cannot be analyzed directly. It must first be converted into a crystalline solid. This is typically achieved by reacting it with a suitable reagent to form a solid derivative, preferably one containing a heavy atom (e.g., bromine or heavier). mit.edu The presence of a heavy atom enhances the anomalous dispersion effect, which is the basis for determining the absolute configuration. nih.govresearchgate.net
The derivative is then crystallized, and the crystal is subjected to X-ray diffraction analysis. The resulting electron density map reveals the precise spatial arrangement of every atom in the molecule, confirming the connectivity and the relative stereochemistry. The absolute configuration is determined by analyzing the intensities of Bijvoet pairs in the diffraction data, often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. mit.edunih.gov This method provides definitive proof of the (R) configuration at the chiral center.
Table 3: Summary of Spectroscopic Methods for Stereochemical Analysis
| Technique | Principle | Information Obtained | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. springernature.com | Absolute configuration. | Provides a characteristic spectroscopic signature confirming the (R)-configuration. |
| Multi-Dimensional NMR | Nuclear spin resonance in a magnetic field. | Configurational and conformational analysis. nih.gov | Derivatization with a CDA allows assignment of absolute configuration; NOESY reveals solution-state conformation. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. springernature.com | Unambiguous 3D structure and absolute configuration. | Requires formation of a solid derivative; provides definitive proof of the (R)-stereochemistry. |
Mass Spectrometry Techniques for Structural Elucidation and Derivatization Studies
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of molecules like this compound. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC), particularly with a chiral stationary phase, GC-MS allows for the separation and identification of enantiomers. libretexts.orgnih.govgcms.cz However, the direct analysis of polar and chiral molecules such as thiols and alcohols can be challenging due to their volatility and potential for poor chromatographic resolution. chromforum.org To address these challenges, derivatization is frequently employed to enhance analyte stability, improve chromatographic behavior, and increase the sensitivity of detection. nih.govacs.org
Structural Elucidation by Electron Ionization (EI) Mass Spectrometry
In a typical electron ionization (EI) mass spectrometer, the vaporized this compound molecule is bombarded with high-energy electrons. This process dislodges an electron from the molecule, creating a positively charged molecular ion (M•+). chemguide.co.uklibretexts.org The molecular ion for this compound would have a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of approximately 92.03 Da. nih.gov
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org The analysis of these fragment ions provides a "fingerprint" that helps in deducing the original structure. For this compound, key fragmentation pathways are predicted based on the known behavior of alcohols and thiols.
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and thiols. miamioh.edu The cleavage of the C-C bond adjacent to the heteroatom (oxygen or sulfur) is common.
Cleavage adjacent to the hydroxyl group would lead to the loss of an ethyl-thiol radical (•CH(SH)CH₃), resulting in a stable [CH₂OH]⁺ ion at m/z 31. This is a characteristic peak for primary alcohols. docbrown.info
Cleavage adjacent to the sulfhydryl group can result in the loss of a •CH₂OH radical, forming a [CH(SH)CH₃]⁺ ion at m/z 61.
Loss of Small Neutral Molecules:
The loss of a water molecule (H₂O) from the molecular ion can occur, leading to a fragment ion [C₃H₆S]•+ at m/z 74.
Similarly, the loss of a hydrogen sulfide molecule (H₂S) can produce a fragment ion [C₃H₆O]•+ at m/z 58.
Other Fragmentations: Cleavage of the C-S bond can result in the loss of a sulfhydryl radical (•SH), yielding a [C₃H₇O]⁺ ion at m/z 59. Loss of a methyl group (•CH₃) would result in an ion at m/z 77.
The relative abundance of these fragments helps confirm the structure. The most stable fragment typically forms the base peak in the spectrum, which is the peak with 100% relative intensity. docbrown.info
Table 1: Predicted Mass Spectral Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 92 | [C₃H₈OS]•+ | Molecular Ion (M•+) |
| 77 | [C₂H₅OS]⁺ | Loss of •CH₃ |
| 74 | [C₃H₆S]•+ | Loss of H₂O |
| 61 | [C₂H₅S]⁺ | α-cleavage, loss of •CH₂OH |
| 59 | [C₃H₇O]⁺ | Loss of •SH |
| 58 | [C₃H₆O]•+ | Loss of H₂S |
| 47 | [CH₃S]⁺ | Cleavage of C-C bond |
| 31 | [CH₂OH]⁺ | α-cleavage, loss of •C₂H₅S |
Derivatization for Enhanced GC-MS Analysis
To improve the chromatographic properties and detection sensitivity of this compound, derivatization of the thiol and/or alcohol functional groups is a common strategy. nih.gov Derivatization increases the volatility and thermal stability of the compound, reduces its polarity, and can introduce a functionality that enhances ionization efficiency in the mass spectrometer. researchgate.net For chiral analysis, derivatization can also be used to create diastereomers that are more easily separated on a non-chiral column, although separation on a chiral column is often preferred. nih.govnih.gov
Several types of reagents are used for the derivatization of thiols:
Alkylating Agents: Reagents like iodomethane or other alkyl halides can be used to convert the thiol group (-SH) into a more stable thioether (-S-R).
Silylating Agents: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the thiol and hydroxyl groups to replace the active hydrogens with trimethylsilyl (TMS) groups. This significantly increases the volatility of the compound.
Acylating Agents: Acylating agents, including anhydrides and acyl chlorides, can react with the thiol and hydroxyl groups to form thioesters and esters, respectively.
Reagents for Specific Detection: Derivatizing agents can be chosen to introduce specific functionalities that are highly responsive to the detector. For instance, reagents containing maleimide groups react specifically with thiols. nih.gov Other specialized reagents, such as 4,4'-dithiodipyridine (DTDP) acs.orgresearchgate.net and selenium-based reagents pnnl.gov, offer high selectivity and efficiency for thiol derivatization, leading to stable derivatives suitable for LC-MS/MS or GC-MS analysis. These reactions often proceed rapidly and can be performed under mild conditions. acs.orgpnnl.gov
The choice of derivatization reagent depends on the analytical objective, such as improving chromatographic separation, enhancing sensitivity, or enabling selective detection of the thiol group. nih.gov The resulting mass spectrum will be characteristic of the derivative, showing a different molecular ion peak and a fragmentation pattern influenced by the newly introduced chemical moiety.
Table 2: Common Derivatization Reagents for Thiols and Alcohols
| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -SH, -OH | Trimethylsilyl (TMS) ether and thioether |
| Alkylating Agents | Iodomethane | -SH | Methyl thioether |
| Acylating Agents | Acetic Anhydride | -SH, -OH | Thioacetate and acetate ester |
| Selective Thiol Reagents | N-Ethylmaleimide (NEM) | -SH | Thioether adduct |
| Selective Thiol Reagents | 4,4'-dithiodipyridine (DTDP) | -SH | Pyridyl disulfide |
Computational and Theoretical Investigations of 2r 2 Sulfanylpropan 1 Ol and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Detailed research findings from such calculations would typically involve the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. polimi.it
Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (2R)-2-sulfanylpropan-1-ol, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating their nucleophilic character, while regions around the hydrogen atoms of the hydroxyl and sulfanyl (B85325) groups would show positive potential. Natural Bond Orbital (NBO) analysis can also be employed to study charge delocalization and intramolecular interactions, such as hydrogen bonding. researchgate.net
Table 1: Representative Calculated Electronic Properties for a Chiral Thiol (Note: This table is illustrative and shows typical data obtained from DFT calculations for a molecule structurally similar to this compound.)
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |
| Mulliken Atomic Charge on Sulfur | -0.15 e | Partial charge indicating nucleophilicity |
Molecular Dynamics Simulations and Conformational Landscape Analysis
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. mdpi.comucr.edumdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. ucr.eduresearchgate.net
For this compound, MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. ucr.edu The analysis would focus on the dihedral angles of the carbon backbone and the orientation of the hydroxyl and sulfanyl side groups. The presence of intramolecular hydrogen bonds, for instance between the -OH and -SH groups, would be a key feature to investigate as it can significantly stabilize certain conformations.
The choice of solvent is critical in MD simulations, as intermolecular interactions with solvent molecules can dramatically influence the conformational preferences of the peptide. researchgate.netnih.gov Simulations can be performed in various explicit solvents (e.g., water, methanol, chloroform) to mimic different reaction conditions and understand how the solvent modulates the conformational equilibrium. researchgate.netnih.gov By analyzing the simulation trajectory, one can generate a population distribution of different conformers, providing insight into the dynamic behavior of the molecule in solution. ucr.edu
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. nih.govresearchgate.net This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. nih.govnih.gov
For reactions involving this compound, such as its role as a nucleophile or as a ligand in catalysis, quantum chemical methods like DFT can be used to locate the geometry of the transition states. chemrxiv.org Frequency calculations are then performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS structure connects the intended reactants and products. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction kinetics. These theoretical calculations can distinguish between different possible mechanistic pathways (e.g., stepwise vs. concerted) by comparing their respective activation barriers. researchgate.net
Prediction of Stereoselectivity in Chiral Catalytic Systems
A primary application for chiral molecules like this compound is in asymmetric catalysis, where they can be used as ligands to control the stereochemical outcome of a reaction. Computational modeling is a key tool for understanding and predicting the origin of stereoselectivity. researchgate.netchemrxiv.orgresearchgate.net
By modeling the entire catalytic cycle, researchers can identify the stereodetermining step—the step in which the new chiral center is formed. The origin of enantioselectivity is then investigated by calculating the transition state energies for the pathways leading to the different stereoisomers (e.g., R and S enantiomers). A lower activation energy for one pathway compared to the other explains the preference for the formation of one enantiomer.
These models can provide detailed 3D structures of the competing transition states, revealing the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the substrate and the chiral ligand-catalyst complex that are responsible for the energy difference. researchgate.net Machine learning models are also being developed to predict the enantioselectivity of reactions based on features derived from the reactants and catalysts. nih.govnih.gov
Table 2: Example of Calculated Energy Profile for a Stereoselective Reaction (Note: This table is a hypothetical representation for a reaction catalyzed by a system involving a chiral thiol ligand.)
| Parameter | Pathway to R-Product | Pathway to S-Product | Description |
|---|---|---|---|
| Transition State Energy (kcal/mol) | 15.2 | 17.5 | Relative energy of the stereodetermining transition state |
| ΔE‡ (kcal/mol) | 0 | +2.3 | Difference in activation energy relative to the favored pathway |
Studies on Ligand-Metal Interactions in Asymmetric Catalysis
In many catalytic systems, this compound would act as a ligand, coordinating to a metal center to form a chiral catalyst. The nature of the ligand-metal bond is crucial for the catalyst's stability, activity, and selectivity. Computational methods are used to probe these interactions in detail.
Quantum chemical calculations can determine the binding energy of the ligand to the metal center and analyze the electronic structure of the resulting complex. Methods like NBO analysis can quantify the extent of electron donation from the ligand's sulfur or oxygen atoms to the metal. This helps in understanding the electronic effects of the ligand on the catalytic activity of the metal.
Furthermore, these studies can model how the ligand's structure influences the geometry of the metal's coordination sphere. The specific arrangement of the this compound ligand around the metal creates a defined chiral pocket. Computational models can visualize this pocket and analyze how it interacts with the incoming substrate molecules, sterically directing their approach to the metal center and thus controlling the stereochemical outcome of the reaction. This detailed understanding of ligand-metal interactions is essential for the rational design of new and more effective chiral catalysts. mdpi.com
Emerging Research Directions and Future Scientific Inquiry
Development of Novel Biocatalytic and Chemoenzymatic Transformations
The synthesis of enantiomerically pure compounds such as (2R)-2-sulfanylpropan-1-ol is a significant area of interest in both academic and industrial research. nih.gov Biocatalytic and chemoenzymatic methods are at the forefront of this research due to their high selectivity and environmentally friendly reaction conditions.
Biocatalytic Approaches:
Enzymes, particularly oxidoreductases and lipases, are powerful tools for the synthesis of chiral molecules. nih.gov Oxidoreductases can catalyze the asymmetric reduction of a corresponding keto-sulfide to produce the desired (R)-enantiomer of 2-sulfanylpropan-1-ol with high enantiomeric excess. Another avenue involves the use of lipases in the kinetic resolution of a racemic mixture of 2-sulfanylpropan-1-ol. nih.govnih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For example, a lipase (B570770) from Pseudomonas cepacia has been successfully used in the resolution of a similar chiral amine precursor. mdpi.com
Chemoenzymatic Strategies:
Chemoenzymatic approaches combine the advantages of both chemical and biological catalysis. semanticscholar.org A potential chemoenzymatic route to this compound could involve an initial chemical synthesis to produce a prochiral ketone, followed by an enzymatic reduction to yield the chiral alcohol. This strategy allows for the efficient construction of the carbon skeleton through traditional organic chemistry, while leveraging the high stereoselectivity of an enzyme for the final chiral induction. nih.gov
| Transformation Type | Key Enzymes/Catalysts | Potential Advantages |
| Biocatalytic | Oxidoreductases, Lipases | High enantioselectivity, Mild reaction conditions, Environmentally benign |
| Chemoenzymatic | Chemical catalysts + Enzymes | Efficient carbon skeleton formation, High stereoselectivity in the final step |
Integration into Advanced Material Science Architectures
The unique bifunctional nature of this compound, possessing both a thiol and a hydroxyl group with a defined stereochemistry, makes it an attractive candidate for use as a chiral linker in the development of advanced materials.
Chiral Polymers:
Chiral polymers are of significant interest for applications in catalysis, separation, and sensing. mdpi.com this compound can be incorporated into polymer backbones or as pendant groups to introduce chirality. The thiol and hydroxyl functionalities provide versatile handles for polymerization reactions, such as polycondensation or polyaddition. The resulting chiral polymers could be utilized in enantioselective chromatography or as catalysts for asymmetric synthesis.
Metal-Organic Frameworks (MOFs):
Metal-Organic Frameworks (MOFs) are porous crystalline materials with a wide range of applications. sioc-journal.cn The introduction of chirality into MOFs can lead to materials capable of enantioselective recognition and separation. nih.govsemanticscholar.orgresearchgate.net this compound can be utilized as a chiral building block or post-synthetically installed into a pre-existing MOF structure. The thiol group can coordinate to metal centers, while the hydroxyl group can be further functionalized, allowing for the creation of complex and highly functional chiral environments within the MOF pores.
| Material Architecture | Role of this compound | Potential Applications |
| Chiral Polymers | Chiral monomer or pendant group | Enantioselective chromatography, Asymmetric catalysis |
| Metal-Organic Frameworks (MOFs) | Chiral linker or post-synthetic modification | Enantioselective separation, Chiral sensing |
Exploration in Bio-Inspired Chemical Transformations and Biogenesis Pathways
Understanding the natural origins and bio-inspired synthesis of chiral thiols can provide valuable insights for developing novel and sustainable production methods.
Bio-Inspired Synthesis:
Nature utilizes enzymatic cascades to produce complex molecules with high stereospecificity. A bio-inspired approach to the synthesis of this compound could involve mimicking these metabolic pathways. For example, researchers are exploring the use of multi-enzyme systems in one-pot reactions to convert simple achiral starting materials into complex chiral products. diva-portal.org
Biogenesis Pathways:
While the specific biogenesis of this compound is not well-documented, the metabolism of sulfur-containing compounds is a fundamental biological process. researchgate.netnih.gov It is plausible that this compound could be a metabolic intermediate in certain organisms. The study of microbial metabolic pathways could lead to the discovery of novel enzymes and biosynthetic routes for the production of chiral thiols. The emergence of chirality from metabolic processes is a complex and fascinating area of research that suggests metabolic networks have evolved to produce specific enantiomers. researchgate.netnih.govarxiv.org
| Research Area | Focus | Potential Outcomes |
| Bio-Inspired Synthesis | Mimicking natural enzymatic cascades | Development of novel and sustainable synthesis methods |
| Biogenesis Pathways | Investigating microbial metabolism of sulfur compounds | Discovery of new enzymes and biosynthetic routes |
Advanced Methodologies for Process Intensification and Scalability in Enantioselective Synthesis
The transition from laboratory-scale synthesis to industrial production requires the development of efficient and scalable processes. Process intensification and continuous flow technologies are key to achieving this for the enantioselective synthesis of this compound.
Process Intensification:
Continuous Flow Synthesis:
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govmdpi.commanchester.ac.uk A continuous flow process for the biocatalytic synthesis of this compound could involve pumping the substrate through a packed-bed reactor containing an immobilized enzyme. frontiersin.org This would allow for continuous production of the chiral product with high purity and space-time yield. Such methodologies have been successfully applied to the synthesis of other chiral building blocks for active pharmaceutical ingredients. nih.govnih.govresearchgate.netnih.gov Chemoenzymatic syntheses have also been successfully implemented in flow reactors for the production of valuable chiral molecules. researchgate.netnih.govmdpi.com
| Methodology | Key Features | Advantages for this compound Synthesis |
| Process Intensification | Immobilized enzymes, Integrated reaction and separation | Increased efficiency, Reduced waste, Lower costs |
| Continuous Flow Synthesis | Packed-bed reactors, Automation | Improved safety, Enhanced productivity, Consistent product quality |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for obtaining enantiomerically pure (2R)-2-sulfanylpropan-1-ol?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-sulfanylpropan-1-one) using chiral catalysts like Ru-BINAP complexes. For example, enantioselective hydrogenation under controlled pressure (20–50 bar) and temperature (25–60°C) can achieve >90% enantiomeric excess (ee) . Post-reduction, purification via chiral column chromatography (e.g., Chiralcel OD-H) ensures high stereochemical purity.
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Key techniques include:
- NMR : Analysis of - and -NMR coupling constants (e.g., vicinal coupling in the propanol chain) and NOESY correlations to confirm spatial arrangement.
- Polarimetry : Comparison of observed optical rotation with literature values for (2R) enantiomers.
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, though this requires stable crystallization conditions .
Q. What are the stability challenges associated with this compound, and how can they be mitigated?
- Methodological Answer : The thiol (-SH) group is prone to oxidation. Strategies include:
- Storage under inert atmospheres (argon/nitrogen) at –20°C.
- Addition of stabilizing agents (e.g., 1,4-dithiothreitol) to aqueous solutions.
- Use of amber glassware to minimize light-induced degradation .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP derivatives) to enhance reaction efficiency and ee.
- Kinetic Resolution : Combine asymmetric synthesis with enzymatic resolution (e.g., lipases) to separate enantiomers post-reaction.
- Process Monitoring : Use inline FTIR or HPLC to track reaction progress and adjust parameters (e.g., H pressure) in real time .
Q. What experimental designs are suitable for studying the biological interactions of this compound with enzymes?
- Methodological Answer :
- Enzyme Assays : Use alcohol dehydrogenases (ADHs) to evaluate substrate specificity. Monitor NADH production spectrophotometrically at 340 nm.
- Inhibition Studies : Pre-incubate enzymes with this compound and measure residual activity using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., ADHs). Prioritize hydrogen bonding with catalytic residues (e.g., Ser, Tyr).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess conformational changes.
- QSAR Models : Corolate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .
Q. How should researchers resolve contradictory data in enantiomer-specific activity studies?
- Methodological Answer :
- Purity Verification : Re-analyze samples via chiral HPLC to rule out contamination by the (2S) enantiomer.
- Control Experiments : Test both enantiomers under identical conditions (e.g., pH, temperature) to isolate stereospecific effects.
- Meta-Analysis : Compare results across multiple assays (e.g., enzymatic vs. cellular uptake) to identify context-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
